1-Cyclopropyl-1-(2,4-dimethoxyphenyl)ethanol
Description
Properties
IUPAC Name |
1-cyclopropyl-1-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(14,9-4-5-9)11-7-6-10(15-2)8-12(11)16-3/h6-9,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECIGOFKXZHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=C(C=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-1-(2,4-dimethoxyphenyl)ethanol is a compound of growing interest due to its potential biological activities, particularly in antifungal and possibly anticancer applications. This article reviews the available literature on its biological activity, synthesis methods, and related compounds.
Antifungal Properties
Research indicates that this compound exhibits antifungal properties . Similar compounds have demonstrated efficacy against various fungal pathogens, suggesting potential applications in both agricultural biocontrol and therapeutic contexts.
Table 1: Antifungal Activity of Related Compounds
| Compound Name | Molecular Formula | Activity |
|---|---|---|
| This compound | C13H18O3 | Antifungal potential |
| 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | C13H18O3 | Moderate antifungal |
| 1-Cyclopropyl-1-(4-chlorophenyl)ethanol | C13H16ClO | Varied biological effects |
The variations in substituents on the phenyl ring can significantly influence the biological activity of these compounds.
Synthesis Methods
Several synthesis routes have been developed for producing this compound. These methods often focus on the selective formation of the cyclopropyl group and the introduction of methoxy substituents on the phenyl ring. Understanding these synthetic pathways is crucial for optimizing yield and purity for further biological testing.
Case Studies
A review of existing literature highlights several case studies where compounds structurally related to this compound were assessed for their biological activities:
- In vitro Antifungal Assays : Compounds with similar structures were tested against common fungal strains such as Candida albicans and Aspergillus niger, showing varying degrees of effectiveness.
- Cytotoxicity Studies : Compounds were evaluated against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others. Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
Scientific Research Applications
Antifungal Properties
Research indicates that 1-cyclopropyl-1-(2,4-dimethoxyphenyl)ethanol exhibits antifungal properties . Similar compounds have been investigated for their efficacy against various fungal pathogens, suggesting that this compound may have applications in agricultural biocontrol and therapeutic contexts. The structural characteristics of the compound contribute to its interaction with fungal cells, potentially disrupting their growth and reproduction processes.
Case Studies
Several studies have explored the biological applications of structurally similar compounds. For instance:
- Study on Cyclopropyl Derivatives : A study examined various cyclopropyl derivatives and their biological activities, noting that modifications in substituents significantly affected their efficacy against pathogens. This highlights the importance of structural variations in enhancing biological activity .
- Synthesis and Evaluation : Research focused on synthesizing derivatives of this compound showed promising results in biological evaluations, suggesting that further exploration could yield compounds with enhanced therapeutic profiles .
Comparative Synthesis Table
| Synthesis Method | Description | Yield |
|---|---|---|
| Cyclopropanation | Reaction involving alkenes and diazo compounds | Varies |
| Functionalization | Modifying methoxy groups via electrophilic substitution | Varies |
Applications in Agriculture
Given its antifungal properties, this compound can be utilized as a biocontrol agent in agriculture. It can be formulated into sprays or soil treatments to manage fungal diseases in crops.
Formulation Techniques
The compound can be incorporated into various formulations such as:
- Emulsions
- Suspensions
- Granules
These formulations enhance the stability and effectiveness of the active ingredient when applied to crops .
Comparison with Similar Compounds
Redox Properties and Electronic Effects
compares cyclic voltammetry (CV) data for nonphenolic lignin model compounds, including 1-(4'-ethoxy-3',5'-dimethoxyphenyl)ethanol (1S) and 1-(4'-ethoxy-3',4'-dimethoxyphenyl)ethanol (1P). Key findings:
- Redox Potentials: 2,4-dimethoxy-substituted derivatives (analogous to the target compound) exhibit lower oxidation potentials compared to 3,4-dimethoxy analogs due to enhanced resonance stabilization of radical intermediates .
- Substituent Position : Methoxy groups at the 2-position create steric hindrance, while 4-position substituents contribute to electronic modulation.
Toxicity and Physicochemical Properties
discusses toxicity predictions for triazole derivatives with 2,4-dimethoxyphenyl groups. For example:
- 1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol (): Fluorine's electronegativity increases metabolic stability but may elevate toxicity risks .
Commercial Availability and Regulatory Status
- 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (): Limited physicochemical data (e.g., melting point, solubility) hinders direct comparison .
- Regulatory Status: Amino-substituted dimethoxyphenyl ethanol derivatives () are controlled under drug abuse legislation, highlighting the pharmacological relevance of this structural class .
Preparation Methods
Reaction Mechanism and Procedure
The synthesis begins with the preparation of a Grignard reagent from 2,4-dimethoxybromobenzene. Magnesium turnings and catalytic iodine initiate the reaction in anhydrous diethyl ether under nitrogen atmosphere. After 3 hours of stirring at room temperature, cyclopropyl methyl ketone is added at 0°C, followed by gradual warming to room temperature. The tertiary alcohol product forms via nucleophilic addition of the Grignard reagent to the ketone, yielding this compound after aqueous workup and chromatographic purification.
Key Reaction Conditions
Optimization and Challenges
The yield of this method depends critically on the purity of the Grignard reagent and the steric effects of the 2,4-dimethoxyphenyl group. Electron-donating methoxy substituents enhance the stability of the intermediate but may slow the addition step due to increased steric hindrance. Screening of solvents and magnesium activation methods (e.g., iodine vs. 1,2-dibromoethane) could further optimize efficiency.
Alternative Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Addition | High yields (70–80%) | Sensitive to moisture/oxygen |
| Reductive Cyclization | Simplified purification | Unverified for aryl substrates |
Mechanistic Insights and Isotope Studies
Isotopic labeling experiments conducted on related cyclopropyl ethanols reveal critical details about reaction pathways. For instance, deuterium incorporation studies demonstrate that the hydroxyl proton in 1-cyclopropyl-1-phenylethanol originates from the solvent (DMSO or H2O) during annulation reactions. While these findings pertain to downstream transformations, they underscore the importance of solvent choice in preserving the integrity of the alcohol functional group during synthesis.
Scalability and Industrial Considerations
The Grignard method, while efficient at laboratory scale, faces challenges in industrial settings due to its sensitivity to reaction conditions. Large-scale syntheses may require modified protocols, such as continuous flow systems to enhance mixing and heat dissipation. The patent method’s use of ethanol as a solvent and zinc powder as a reductant offers a safer, more scalable alternative for cyclopropane formation, though adaptation to the target compound would necessitate significant reengineering .
Q & A
Q. What are the common synthetic routes for 1-cyclopropyl-1-(2,4-dimethoxyphenyl)ethanol, and what reagents/conditions are typically employed?
The compound is synthesized via reduction of its corresponding ketone precursor, 1-cyclopropyl-1-(2,4-dimethoxyphenyl)ethanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., tetrahydrofuran or ethanol). Alternative biocatalytic methods employ microbial reductases (e.g., Daucus carota cells) for enantioselective synthesis . Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition using transition metal catalysts.
- Methoxy group introduction : Electrophilic substitution on the phenyl ring using methoxy donors like methyl iodide.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : To confirm cyclopropane ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) and methoxy groups (δ 3.7–3.9 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 250.3) .
- IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ether (1250 cm⁻¹) functional groups .
Q. What are the known biological activities or pharmacological properties of this compound?
Preliminary studies suggest antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to membrane disruption by the lipophilic cyclopropane moiety. However, cellular uptake mechanisms remain uncharacterized. Solubility in aqueous media is limited (logP ~2.8), necessitating formulation with co-solvents like DMSO for in vitro assays .
Q. How does the presence of the cyclopropane ring influence the compound’s reactivity and stability?
The cyclopropane ring introduces strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions. Stability studies recommend storage at ≤4°C in inert atmospheres to prevent degradation. Reactivity with electrophiles (e.g., bromine) occurs preferentially at the cyclopropane ring over the aromatic system .
Q. What solvents and reaction conditions optimize the compound’s stability during storage and handling?
Use aprotic solvents (e.g., dichloromethane, acetonitrile) to minimize hydrolysis. Avoid prolonged exposure to light or humidity, as the hydroxyl group may oxidize to a ketone. Stability assays indicate a shelf life of >6 months at -20°C in amber vials .
Advanced Research Questions
Q. How can low yields during cyclopropane ring formation be addressed in synthetic workflows?
Low yields often stem from competing side reactions (e.g., dimerization). Strategies include:
- Catalyst optimization : Transition metals like Rh(II) or Cu(I) improve regioselectivity .
- Temperature control : Slow addition of reagents at -78°C minimizes exothermic side reactions.
- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent unwanted nucleophilic attack .
Q. How can computational methods resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict NMR chemical shifts and optimize molecular geometry. For example, discrepancies in hydroxyl proton shifts may arise from solvent-dependent hydrogen bonding, which DFT can model by simulating solvation effects (e.g., using the Polarizable Continuum Model) .
Q. What structure-activity relationship (SAR) strategies enhance the compound’s antimicrobial potency?
- Methoxy group modification : Replacing 2,4-dimethoxy with electron-withdrawing groups (e.g., nitro) increases membrane permeability .
- Cyclopropane substitution : Fluorine addition at the cyclopropane ring improves metabolic stability .
- Hydroxyl group derivatization : Esterification (e.g., acetyl) enhances bioavailability .
Q. How can environmental impacts of this compound be assessed during disposal or large-scale synthesis?
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial breakdown in aqueous systems.
- Ecotoxicology : Evaluate LC₅₀ in Daphnia magna or Aliivibrio fischeri (Microtox assay) .
- Green chemistry metrics : Calculate E-factor (waste/product ratio) for solvent recovery and catalyst reuse .
Q. What advanced techniques elucidate the compound’s mechanism of action in bacterial cells?
- Fluorescence microscopy : Tag the compound with BODIPY to track cellular uptake and localization.
- Proteomics : Identify target proteins via affinity chromatography followed by LC-MS/MS.
- Metabolic profiling : NMR-based metabolomics reveals disruptions in bacterial lipid or peptidoglycan biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
